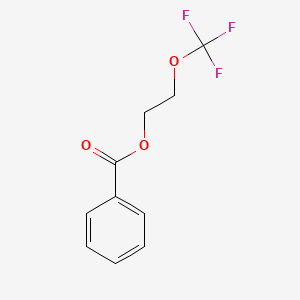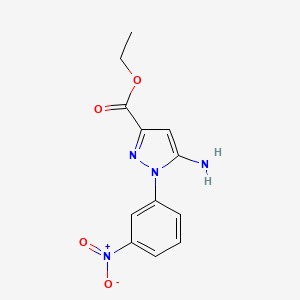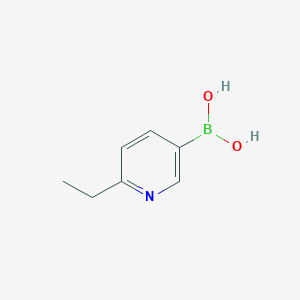
Butyl 5-bromopicolinate
Overview
Description
Butyl 5-bromopicolinate is a chemical compound with the CAS Number: 1289092-78-9 . It has a molecular weight of 258.11 and its IUPAC name is butyl 5-bromopicolinate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for Butyl 5-bromopicolinate is1S/C10H12BrNO2/c1-2-3-6-14-10(13)9-5-4-8(11)7-12-9/h4-5,7H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Synthesis and Applications in Pharmaceuticals and Agrochemicals
Butyl 5-bromopicolinate has been a subject of interest in the field of chemistry, particularly in the synthesis of biologically active compounds. Verdelet et al. (2011) developed an efficient synthesis method for 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, which are valuable in creating pharmaceuticals and agrochemicals. They demonstrated the compounds' viability for cross-coupling reactions in Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, highlighting their potential in synthesizing a range of biologically relevant targets (Verdelet et al., 2011).
Pharmacological Research
Fusaric acid, chemically related to 5-butylpicolinic acid, has been investigated for its pharmacological properties. For instance, Terasawa and Kameyama (1971) studied fusaric acid's hypotensive effects in experimental animals and its potential as an antihypertensive drug in clinical medicine (Terasawa & Kameyama, 1971).
Chemical Synthesis and Modification
The versatility of butyl 5-bromopicolinate in chemical synthesis is evident in various studies. For instance, Cassol et al. (2000) explored the homocoupling of 6-bromopicoline to create 6,6′-dimethyl-2,2′-bipyridine, a significant process in chemical synthesis (Cassol et al., 2000). Similarly, Schwab et al. (2002) developed efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, demonstrating the compound's role in creating molecular rods useful in various applications (Schwab et al., 2002).
Environmental and Energy Applications
In the environmental and energy sectors, butyl 5-bromopicolinate has shown potential. Wang et al. (2020) studied tetra-n-butyl ammonium bromide (TBAB) semi-clathrate hydrate for CO2 capture, showcasing the application of bromide-based compounds in environmental sustainability (Wang et al., 2020).
properties
IUPAC Name |
butyl 5-bromopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-3-6-14-10(13)9-5-4-8(11)7-12-9/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNPSAOPYOIARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



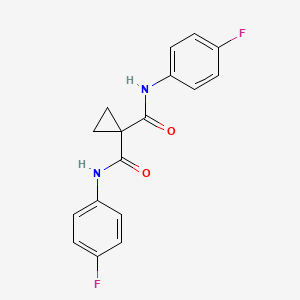
![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
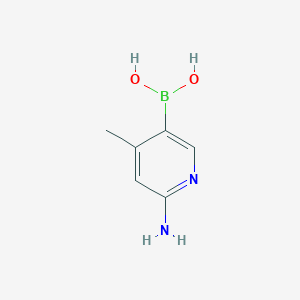
![t-Butyl N-[2-(2-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B6333617.png)


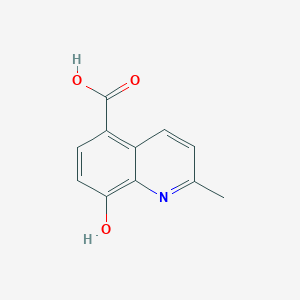
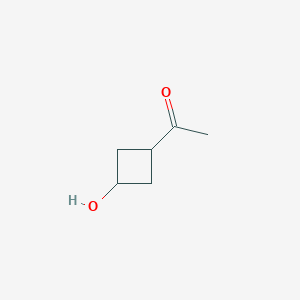
![3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one, 90%](/img/structure/B6333646.png)
![2-Oxaspiro[3.4]octan-6-one](/img/structure/B6333654.png)
